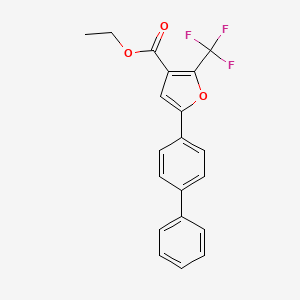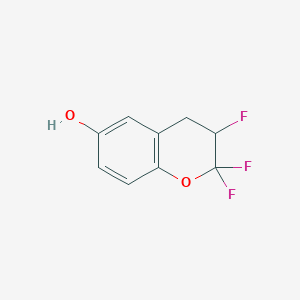
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate (E5BT) is a synthetic compound belonging to the class of furoates. It is a white solid with a melting point of 63 °C. E5BT has been used in a variety of scientific research applications, including enzyme inhibition, drug delivery, and drug repurposing. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate has also been used in drug delivery applications, as it can be used to increase the solubility of poorly soluble drugs, thus increasing the bioavailability of the drug. Furthermore, Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate has been used in drug repurposing applications, as it can be used to modify existing drugs to create new drugs with improved properties.
Wirkmechanismus
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate is believed to act as an inhibitor of acetylcholinesterase, an enzyme involved in the transmission of nerve signals. It is believed to bind to the active site of the enzyme, preventing it from breaking down acetylcholine, which is a neurotransmitter involved in the transmission of nerve signals.
Biochemical and Physiological Effects
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate can inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. Furthermore, in vivo studies have shown that Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate can increase the solubility of poorly soluble drugs, thus increasing the bioavailability of the drug.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be synthesized in a variety of ways. Additionally, Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate is relatively stable and can be stored for long periods of time. However, one limitation is that it is not water soluble, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate. One potential direction is to further study its mechanism of action, as it is still not fully understood. Additionally, further research could be conducted to explore its potential applications in drug delivery and drug repurposing. Furthermore, research could be conducted to explore its potential therapeutic applications, such as its potential use as an inhibitor of acetylcholinesterase. Finally, research could be conducted to explore its potential toxicity and its effects on the human body.
Synthesemethoden
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate can be synthesized through a variety of methods, including the reaction of ethyl 4-trifluoromethylbenzoate with 4-biphenylboronic acid in the presence of a palladium catalyst. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and is typically carried out at temperatures between 80-120 °C. The reaction yields a white solid with a melting point of 63 °C.
Eigenschaften
IUPAC Name |
ethyl 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O3/c1-2-25-19(24)16-12-17(26-18(16)20(21,22)23)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMDFCUIFJTZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)

![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)

![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)
